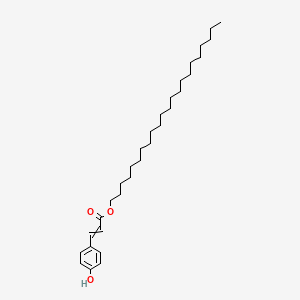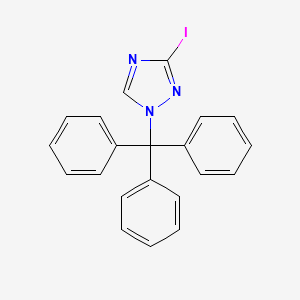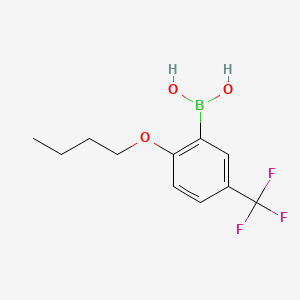
(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride” is a complex organic compound. The “Boc” in the name refers to a tert-butyloxycarbonyl protecting group, which is often used in organic synthesis to protect amines . Pyrrolidine is a type of organic compound that contains a five-membered ring with one nitrogen atom . Hydrochloride refers to an acid salt resulting from the reaction of hydrochloric acid with an organic base .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. These properties could include solubility, density, melting point, boiling point, and others .科学的研究の応用
Application in Phytosteryl Amino Acid Ester Synthesis
One application of (S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride is in the synthesis of phytosteryl amino acid ester hydrochlorides. This process involves a two-step method, including esterification of phytosterols with N-tert-butoxycarbonyl (BOC) amino acid and deprotection of the BOC group, achieving high yields and deprotection degrees. These compounds demonstrate superior emulsifying properties, suggesting potential applications in food systems (Jia et al., 2019).
Role in Peptide Synthesis
This compound also plays a role in the synthesis of peptides, as seen in the conformational analysis of β-lactam-containing ferrocene peptides. Here, the homochiral 3-amino-1-(4-methoxyphenyl)-4-phenyl-beta-lactam was conjugated with Boc-Ala, followed by Boc-deprotection, to create peptides with potential applications in medicinal chemistry (Kovač et al., 2009).
Utilization in T-butoxycarbonylation
This compound is also utilized in the t-butoxycarbonylation of amines. This process involves reacting with amino-acid sodium salts in aqueous solutions to form BOC-amino acids in good yields, indicating its use in protecting group strategies in organic synthesis (Guibe-jampel & Wakselman, 1971).
Contribution to Structural Analysis of Peptides
The compound contributes to the structural analysis of peptides, as seen in studies of β-oligopeptides. It is used for N-Boc and C-OMe protection during fragment-coupling synthesis, with its properties enabling detailed structural insights into peptide conformations (Abele et al., 1999).
Use in Stereospecific Synthesis
It is also employed in the stereospecific synthesis of N-protected statine and its analogues. This synthesis pathway is crucial for creating enantiomerically pure compounds, indicating its importance in stereochemistry and drug design (Jouin et al., 1987).
Chemoenzymatic Synthesis Applications
In chemoenzymatic synthesis, this compound is used for N-Boc protection in the preparation of specific hydroxy-methylpyrrolidines. This showcases its role in enzymatic processes and selective oxidation techniques (Haddad & Larchevěque, 2005).
作用機序
Safety and Hazards
特性
IUPAC Name |
tert-butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5;/h10H,6-9H2,1-5H3;1H/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAMYHJAFNEBOM-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CN(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

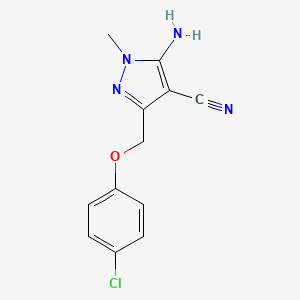



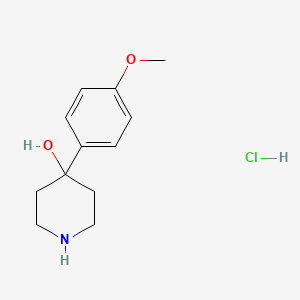
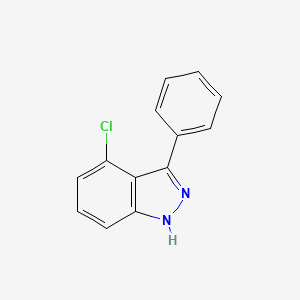
![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)


